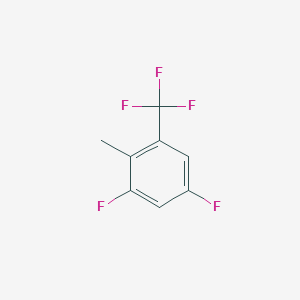
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with fluorine-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents can facilitate the substitution of fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various fluorinated compounds .
科学的研究の応用
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research, including:
作用機序
The mechanism by which 1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .
類似化合物との比較
Similar Compounds
- 1-Fluoro-3-(trifluoromethyl)benzene
- 2,3-Difluoro-4-(trifluoromethyl)benzene
- 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Uniqueness
1,5-Difluoro-2-methyl-3-(trifluoromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This arrangement can result in distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H5F5 |
|---|---|
分子量 |
196.12 g/mol |
IUPAC名 |
1,5-difluoro-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5/c1-4-6(8(11,12)13)2-5(9)3-7(4)10/h2-3H,1H3 |
InChIキー |
YLMJVOFBEFVCIF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


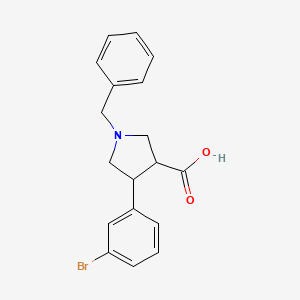
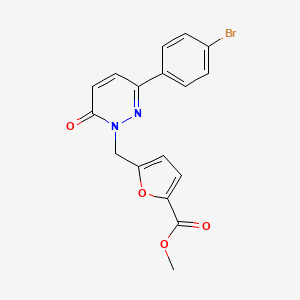
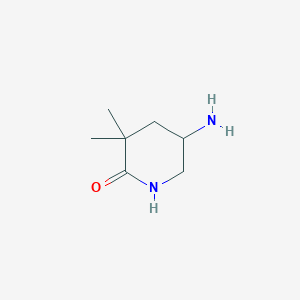
![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)
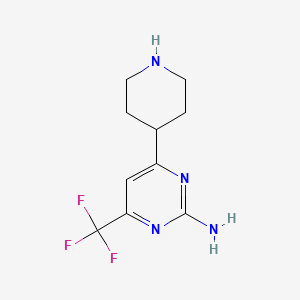
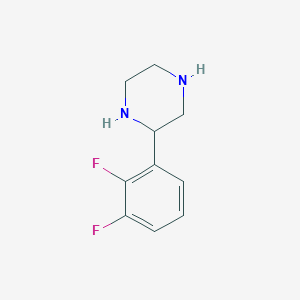
![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)
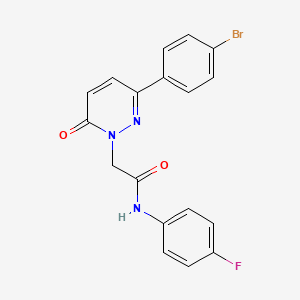
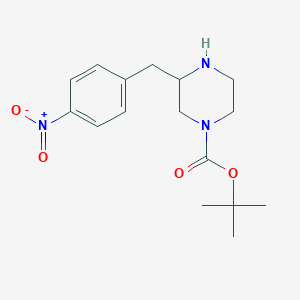
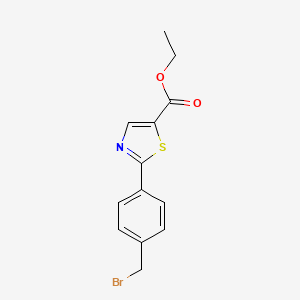
![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)
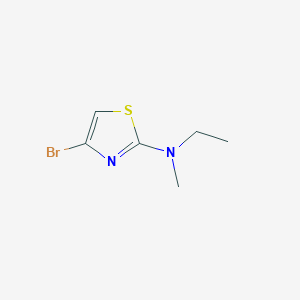
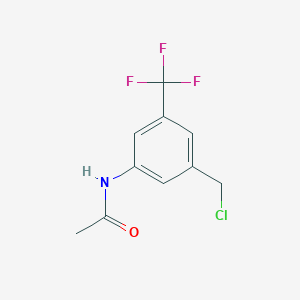
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
